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Introduction

SU-8, an epoxy-based negative photoresist, is a foundational material in the fabrication of
microfluidic devices. Its excellent mechanical properties, thermal and chemical stability, and
optical transparency in the near-UV and visible light spectrum make it an ideal choice for
creating high-aspect-ratio microstructures.[1][2] Developed by IBM, SU-8 has become integral
to microfabrication, particularly for producing master molds for soft lithography with
Polydimethylsiloxane (PDMS), as well as for fabricating the structural components of
microfluidic chips themselves.[2][3][4]

These application notes provide a comprehensive guide to the use of SU-8 in microfluidic
device fabrication, including its material properties, detailed fabrication protocols, and
troubleshooting common issues.

Key Properties of SU-8 for Microfluidics

SU-8 possesses a unigue combination of properties that make it highly suitable for microfluidic
applications:

o High Aspect Ratio: SU-8 allows for the creation of very tall structures with vertical sidewalls,
enabling the fabrication of deep microchannels and complex three-dimensional features.
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Microstructures with aspect ratios of up to 20 and thicknesses of up to 2mm can be
achieved.

o Chemical and Thermal Stability: Once cross-linked, SU-8 is highly resistant to a wide range
of acids, bases, and solvents, which is crucial for many microfluidic applications involving
various chemical and biological reagents.[1][5] It also exhibits high thermal stability, with a
glass transition temperature of over 200°C when fully cured.[5]

o Optical Transparency: Its transparency to visible and near-UV light allows for real-time
optical monitoring of experiments within the microfluidic device, which is essential for many

biological and chemical assays.[1]

o Biocompatibility: SU-8 has demonstrated good biocompatibility, enabling its use in
applications involving cell culture and other biological experiments.

o Versatility in Fabrication: SU-8 is sensitive to ultraviolet, x-ray, and electron beam
lithography, allowing for a wide range of feature sizes from the nanometer to the millimeter

scale.[6]

SU-8 Fabrication Workflow

The fabrication of SU-8 microstructures is a multi-step process based on photolithography. The
general workflow involves substrate preparation, SU-8 coating, pre-baking, exposure to UV
light through a photomask, a post-exposure bake, development, and an optional hard bake.

ation SU-8 Processing
Dehydration Bake Soft Bake UV Exposure Post-Exposure Bake (PEB) Development Hard Bake (Optional) )
(e.g., 120-200°C) Spin Coating (65°C & 95°C) (365 nm) (65°C & 95°C) (PGMEA) (140-200°C) SU-8 Master Mold

Substrate Prepar:
Substrate Cleaning
(e.g., Acetone, IPA)

Click to download full resolution via product page
Fig. 1. Standard workflow for SU-8 photolithography.

Experimental Protocols
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The following protocols provide a detailed, step-by-step guide for fabricating SU-8
microstructures. Processing parameters can be adjusted based on the specific SU-8
formulation and desired feature dimensions.

Substrate Preparation

Proper substrate cleaning and preparation are critical for ensuring good adhesion of the SU-8
layer and preventing delamination.[7]

o Materials: Silicon or glass wafer, Acetone, Isopropyl alcohol (IPA), Nitrogen gas source, Hot
plate or oven.

e Protocol:

o If the wafer is new, it is still recommended to clean it. For a thorough cleaning in a
cleanroom environment, a piranha solution (H2SO4 + H20:2) can be used. Outside of a
cleanroom, solvent cleaning is effective.[8]

o Clean the substrate by sonicating in acetone for 5 minutes to remove organic residues.[9]
o Rinse the substrate thoroughly with 1PA.[9]
o Dry the substrate with a gentle stream of nitrogen gas.[9]

o Perform a dehydration bake on a hot plate or in an oven at 120-200°C for at least 15-45
minutes to remove any residual moisture from the surface.[8]

SU-8 Spin Coating

This step determines the thickness of the SU-8 layer. The final thickness is dependent on the
viscosity of the SU-8 formulation and the spin speed.

o Materials: Prepared substrate, Appropriate SU-8 formulation, Spin coater.
¢ Protocol:

o Center the prepared substrate on the spin coater chuck.
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o Dispense an appropriate amount of SU-8 onto the center of the substrate (approximately 1

ml per inch of wafer diameter).[9]

o Spread cycle: Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 5-10

seconds to evenly spread the photoresist.[9]

o Spin cycle: Ramp up to the desired final spin speed (e.g., 2000-3000 rpm) at an
acceleration of 300 rpm/s and hold for 30-60 seconds.[9]

Soft Bake

The soft bake removes the solvent from the SU-8 layer, solidifying it before UV exposure. A
two-step bake is recommended to minimize stress in the film.

o Materials: Hot plate.

e Protocol:

o

Place the coated substrate on a leveled hot plate.

Pre-bake at 65°C. The duration depends on the SU-8 thickness (see Table 1).[9]

[¢]

Ramp the temperature to 95°C and perform the soft bake. The duration is also thickness-
dependent (see Table 1).[9]

[¢]

After the bake, allow the substrate to cool slowly to room temperature on the hot plate to

[e]

prevent thermal shock and cracking.[10]

UV Exposure

In this step, the desired pattern is transferred from a photomask to the SU-8 layer. The UV light
initiates a cross-linking reaction in the exposed areas.

o Materials: Coated substrate, Photomask, UV light source (e.g., mask aligner).
e Protocol:

o Place the photomask in close contact with the SU-8 coated substrate.
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o Expose the substrate to a UV light source with a wavelength of 365 nm.

o The exposure dose is critical and depends on the SU-8 thickness (see Table 1).

Post-Exposure Bake (PEB)

The PEB completes the cross-linking reaction initiated during the UV exposure. This step is
crucial for the polymerization of the SU-8.

o Materials: Hot plate.
e Protocol:
o Place the exposed substrate on a leveled hot plate.

o Perform a two-step bake, first at 65°C and then at 95°C. The baking times are dependent
on the SU-8 thickness (see Table 1).[8][9]

o Allow the substrate to cool down slowly to room temperature.[9] The patterned features
may become visible during this step.[11]

Development

The unexposed SU-8 is dissolved away in a developer solution, revealing the final
microstructures.

e Materials: SU-8 developer (e.g., PGMEA), Beaker or petri dish, Isopropyl alcohol (IPA).
e Protocol:

Immerse the substrate in a bath of SU-8 developer.[9]

o

Gently agitate the developer to facilitate the removal of unexposed SU-8. The

[¢]

development time depends on the film thickness (see Table 1).

After development, rinse the substrate with IPA to remove the developer. The appearance

[¢]

of a white residue during the IPA rinse indicates incomplete development.[11]

[¢]

Dry the substrate with a gentle stream of nitrogen gas.
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Hard Bake (Optional)

A final hard bake can be performed to further cross-link the SU-8, enhancing its mechanical
and chemical stability.

o Materials: Hot plate or oven.
e Protocol:
o Bake the substrate at a temperature between 140°C and 200°C for 20-30 minutes.[10]

Quantitative Data for SU-8 Processing

The following table provides a summary of typical processing parameters for various SU-8
formulations to achieve different layer thicknesses. These are starting points and may require
optimization for specific applications and equipment.

Post-
Soft Bake Exposure
SU-8 Desired Spin Time Exposure Bake Developm
Formulati Thicknes Speed (65°C | Dose Time ent Time
on S (um) (rpm) 95°C) (mJicm?) (65°C | (min)
(min) 95°C)
(min)
SU-8 2 ~3 2000 1/3 120-150 1/1 ~1
SU-8 3050 ~50 3000 5/15 200-250 5/12 ~5-7
SU-8 2100 ~100 3000 7/30 250-300 7115 ~10-15
5/15
SU-8 3050
~130 2300 (each 300-400 10/20 ~15-20
(2 layers)
layer)

Note: This data is compiled from various sources and should be used as a guideline.[9][11]

Troubleshooting Common SU-8 Fabrication Issues
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Issue

Potential Cause(s)

Recommended Solution(s)

Cracking of SU-8 layer

- Rapid temperature changes
during baking. - Thermal
mismatch between SU-8 and

the substrate.

- Use slow heating and cooling
ramps for all baking steps.[10]
- Ensure the substrate is at
room temperature before

processing.

Poor Adhesion/Delamination

- Improper substrate cleaning.
- Moisture on the substrate

surface.

- Implement a thorough
substrate cleaning protocol.[7]
- Perform a dehydration bake

before spin coating.[8]

Incomplete Development

- Insufficient development time.

- Depleted developer solution.

- Increase development time. -
Use fresh developer solution. -
Observe for white residue
during IPA rinse, which
indicates incomplete

development.[11]

"T-topping" of Structures

- Overexposure, especially

with broadband UV sources.

- Optimize exposure dose. -
Use a filter to remove shorter
UV wavelengths (<350 nm).[5]

Non-uniform layer thickness

- Uneven spreading of
photoresist. - Non-leveled hot

plate.

- Use a spread cycle during
spin coating. - Ensure the hot

plate is perfectly level.[9]

Advanced Applications and Surface Modification

Beyond its use as a mold for PDMS, SU-8 can be directly integrated into microfluidic devices.

For instance, multiple layers of SU-8 can be patterned to create complex, multi-level

microfluidic systems.[12]

The native surface of SU-8 is hydrophobic.[1] For applications requiring hydrophilic surfaces,
such as capillary-driven flow, the SU-8 surface can be modified. Oxygen plasma treatment is a
common method to render the SU-8 surface hydrophilic by introducing CO and COO functional
groups.[1] This treatment increases the surface energy and can lead to water contact angles of
less than five degrees.[1]
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Conclusion

SU-8 is a versatile and robust material that is indispensable for the fabrication of microfluidic
devices. Its unique properties allow for the creation of a wide array of microstructures, from
simple channels to complex, multi-layered systems. By following the detailed protocols and
understanding the key processing parameters outlined in these application notes, researchers
can successfully leverage the capabilities of SU-8 for their specific research and development
needs in the field of microfluidics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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